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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing SR-4835, a potent and selective dual

inhibitor of CDK12 and CDK13. This resource offers troubleshooting guides, frequently asked

questions (FAQs), detailed experimental protocols, and key data to ensure the successful

application of SR-4835 in your research.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SR-4835?

A1: SR-4835 is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase

12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2]. Its primary function is to suppress

the expression of genes involved in the DNA Damage Response (DDR) pathway[3]. A unique

aspect of SR-4835's mechanism is its function as a "molecular glue." It promotes the formation

of a ternary complex between CDK12/cyclin K and the CUL4-RBX1-DDB1 E3 ubiquitin ligase,

leading to the proteasomal degradation of cyclin K[4][5][6]. This dual action of kinase inhibition

and targeted protein degradation contributes to its potent anti-cancer activity, particularly in

synergy with DNA-damaging agents and PARP inhibitors[1].

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of SR-4835 is cell-line dependent. For initial experiments, a

dose-response curve is recommended to determine the IC50 in your specific cell model. Based

on published data, effective concentrations for cell proliferation inhibition typically range from
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low nanomolar to the sub-micromolar range[1][7]. For example, in various triple-negative breast

cancer (TNBC) and melanoma cell lines, IC50 values have been reported to be between 15.5

nM and 160.5 nM[1][7]. For mechanism-of-action studies, such as observing effects on DDR

gene expression or cyclin K degradation, concentrations ranging from 30 nM to 200 nM are

often effective[1][8].

Q3: How should I prepare and store SR-4835 stock solutions?

A3: SR-4835 is typically soluble in DMSO[2][9]. To prepare a high-concentration stock solution

(e.g., 10 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Sonication may

be required to fully dissolve the compound[9]. It is recommended to aliquot the stock solution

into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term

stability[9]. When preparing working solutions for cell culture, dilute the stock solution in your

culture medium. To avoid precipitation, it is advisable to perform serial dilutions rather than a

single large dilution[9].

Q4: Is SR-4835 suitable for in vivo studies?

A4: Yes, SR-4835 is orally bioavailable and has demonstrated potent in vivo anti-tumor activity

in preclinical models, such as patient-derived xenografts (PDX) of triple-negative breast

cancer[2][5][7]. A common dosage used in mice is 20 mg/kg, administered via oral gavage[2]

[7]. The compound has been shown to be well-tolerated with long-term dosing[2]. For in vivo

studies, a specific formulation is required. A typical formulation involves dissolving SR-4835 in a

vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS[9].

Q5: What are the expected downstream effects of SR-4835 treatment?

A5: Treatment with SR-4835 leads to several key downstream effects. Primarily, it causes a

downregulation of genes involved in the DNA damage response, such as BRCA1, ATM, and

RAD51[1][3]. This suppression of DDR pathways leads to an accumulation of DNA damage,

which can be visualized by an increase in γH2AX phosphorylation[1][8]. Consequently, this can

lead to cell cycle arrest and apoptosis[3]. Another key effect is the degradation of cyclin K,

which can be observed via immunoblotting[4].
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Issue Potential Cause(s) Recommended Solution(s)

Inconsistent or no observed

effect at expected

concentrations

1. Compound Degradation:

Improper storage or repeated

freeze-thaw cycles of the stock

solution. 2. Cell Line

Resistance: The cell line used

may have intrinsic or acquired

resistance to CDK12/13

inhibition. 3. Suboptimal Assay

Conditions: Incorrect timing of

treatment or endpoint

measurement. 4. Issues with

Ubiquitin-Proteasome System

(UPS): Since SR-4835's

molecular glue activity

depends on a functional UPS,

any impairment in this system

could reduce efficacy.

1. Prepare Fresh Aliquots: Use

a fresh aliquot of the SR-4835

stock solution for each

experiment. Ensure proper

long-term storage at -80°C. 2.

Verify Target Expression:

Confirm the expression of

CDK12 and cyclin K in your

cell line. Consider testing a

different, more sensitive cell

line as a positive control. 3.

Optimize Treatment Duration:

For effects on gene

expression, a shorter

incubation (e.g., 6-24 hours)

may be sufficient. For

apoptosis or proliferation

assays, longer incubations

(e.g., 72-96 hours) are typically

required. 4. Check UPS

Function: As a control, you can

co-treat with a proteasome

inhibitor (e.g., MG132). This

should rescue the SR-4835-

induced degradation of cyclin

K.

High Cellular Toxicity at Low

Concentrations

1. Off-Target Effects: Although

highly selective, at higher

concentrations or in certain

sensitive cell lines, off-target

effects can occur. 2. Solvent

Toxicity: High concentrations of

DMSO can be toxic to cells.

1. Perform a Dose-Response

Curve: Determine the optimal

concentration that provides the

desired biological effect with

minimal toxicity. 2. Control for

Solvent: Ensure that the final

concentration of DMSO in your

culture medium is consistent

across all conditions (including
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vehicle controls) and is at a

non-toxic level (typically

<0.1%).

Precipitation of SR-4835 in

Culture Medium

1. Poor Solubility: The

compound may precipitate

when diluted in aqueous-

based culture medium.

1. Use a Two-Step Dilution:

First, dilute the high-

concentration DMSO stock to

an intermediate concentration

in DMSO. Then, add this

intermediate dilution to the

culture medium. 2. Warm the

Medium: Gently warming the

culture medium to 37°C before

adding the compound can

sometimes improve solubility.

Variability in In Vivo Efficacy

1. Improper Formulation: The

compound is not fully

dissolved or is unstable in the

vehicle. 2. Variability in

Administration: Inconsistent

oral gavage technique can

lead to variable dosing.

1. Ensure Complete

Dissolution: When preparing

the in vivo formulation, ensure

each component is fully

dissolved before adding the

next. The final solution should

be clear. Prepare the

formulation fresh for each

dosing. 2. Consistent

Administration: Ensure

consistent and accurate

administration by trained

personnel.

Quantitative Data Summary
Table 1: In Vitro Efficacy of SR-4835 in Various Cancer Cell Lines
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Cell Line Cancer Type Endpoint
IC50 / EC50
(nM)

Reference

MDA-MB-231
Triple-Negative

Breast Cancer
Proliferation 15.5 [7]

MDA-MB-468
Triple-Negative

Breast Cancer
Proliferation 22.1 [7]

Hs 578T
Triple-Negative

Breast Cancer
Proliferation 19.9 [7]

MDA-MB-436
Triple-Negative

Breast Cancer
Proliferation 24.9 [7]

A375
Melanoma

(BRAF-mutated)
Proliferation 117.5 [1]

Colo829
Melanoma

(BRAF-mutated)
Proliferation 104.5 [1]

WM164
Melanoma

(BRAF-mutated)
Proliferation 109.6 [1]

WM983A
Melanoma

(BRAF-mutated)
Proliferation 80.7 [1]

WM983B
Melanoma

(BRAF-mutated)
Proliferation 160.5 [1]

A549 Lung Carcinoma

Cyclin K

Degradation

(DC50)

~90 [4]

MDA-MB-231
Triple-Negative

Breast Cancer

RNA Pol II

Phosphorylation
105.5 [7]

Table 2: In Vitro Binding Affinity and Kinase Inhibitory Activity of SR-4835
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Target Assay Type Value (nM) Reference

CDK12 IC50 (Cell-free assay) 99 [2]

CDK12 Kd (Binding affinity) 98 [2]

CDK13 Kd (Binding affinity) 4.9 [2]

Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-
Glo®)

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over

the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

Compound Preparation: Prepare a serial dilution of SR-4835 in culture medium. It is

recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to generate a

complete dose-response curve. Include a DMSO-only vehicle control.

Treatment: Remove the existing medium from the cells and add the medium containing the

different concentrations of SR-4835.

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5%

CO2.

Cell Viability Measurement: On the day of analysis, allow the plate to equilibrate to room

temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the

normalized values against the log of the SR-4835 concentration and fit a sigmoidal dose-

response curve to determine the IC50 value.

Protocol 2: Immunoblotting for Cyclin K Degradation
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Cell Treatment: Plate cells in a 6-well plate and allow them to reach 70-80% confluency.

Treat the cells with the desired concentrations of SR-4835 (e.g., 50 nM, 100 nM, 200 nM)

and a DMSO vehicle control for a specified time (e.g., 2, 4, or 6 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample

buffer and boiling for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with a primary antibody against cyclin K

overnight at 4°C. The following day, wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to

ensure equal protein loading.

Visualizations
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SR-4835 Dual Mechanism of Action Molecular Glue Mechanism
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Caption: SR-4835 signaling pathway and molecular glue mechanism.
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In Vitro Experiment Workflow

Start:
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Caption: General experimental workflow for in vitro studies with SR-4835.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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